molecular formula C13H15NO5 B8666574 1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-74-2

1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No. B8666574
M. Wt: 265.26 g/mol
InChI Key: VGRGQBFFSAZWJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

652172-74-2

Product Name

1-[(2-Oxo-2H-pyran-5-carbonyl)amino]cyclohexane-1-carboxylic acid

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

1-[(6-oxopyran-3-carbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H15NO5/c15-10-5-4-9(8-19-10)11(16)14-13(12(17)18)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,16)(H,17,18)

InChI Key

VGRGQBFFSAZWJF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2=COC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.37 g (10 mmol) of 5-coumarinecarboxylic acid N-hydroxysuccinimide ester and a solution of 1.43 g (10 mmol) of 1-aminocyclohexanecarboxylic acid and 3.04 g (30 mmol) of triethylamine in 20 ml of dimethylformamide were stirred overnight. Ethyl acetate was added to the reaction solution, and the mixture was washed with a 10% aqueous potassium hydrogensulfate solution and then saturated brine. After it was dried with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure to obtain 1.42 g (60%) of the title compound.
[Compound]
Name
5-coumarinecarboxylic acid N-hydroxysuccinimide ester
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

2.37 g (10 mmol) of 5-coumarincarboxylic acid N-hydroxysuccineimide ester and a solution of 1.43 g (10 mmol) of 1-aminocyclohexanecarboxylic acid and 3.04 g (30 mmol) of triethylamine in 20 ml of dimethylformamide were stirred overnight. Ethyl acetate was added to the reaction solution, and the mixture was washed with a 10% aqueous potassium hydrogensulfate solution and then saturated brine. After it was dried with anhydrous sodium sulfate, the solvent was distilled off under reduced pressure to obtain 1.42 g (60%) of the title compound.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

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